Methyl 3-(tert-butylamino)propanoate
Overview
Description
Methyl 3-(tert-butylamino)propanoate is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 .
Molecular Structure Analysis
This compound contains a total of 27 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 aliphatic secondary amine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 159.23 and a molecular formula of C8H17NO2 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Organometallic Chemistry and Antibacterial Activity
Methyl 3-(tert-butylamino)propanoate has been explored in the field of organometallic chemistry. Patra et al. (2012) synthesized and characterized diastereomers of a planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivative, which included methyl/tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate. These compounds were coupled with the aminoresorcyclic acid core to create bioorganometallics based on the antibiotic platensimycin. However, these new bioorganometallics did not exhibit significant antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
2. Catalysis in Chemical Synthesis
A study by Clegg et al. (1999) described the use of a palladium complex, which included 1,2-bis(di-tert-butylphosphinomethyl)benzene, as a highly active and selective catalyst for producing methyl propanoate via the methoxycarbonylation of ethene. This research highlights the potential role of this compound in facilitating efficient chemical synthesis processes (Clegg et al., 1999).
3. Nanoparticle Applications in Antioxidation
Huang et al. (2018) investigated the use of mesoporous silica nanoparticles (MSNs) loaded with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (T512) as an antioxidant for synthetic ester lubricant oil. This research demonstrates the potential of this compound derivatives in enhancing the oxidative stability of industrial oils (Huang et al., 2018).
4. Pharmaceutical Research
In the realm of pharmaceuticals, the conformational analysis of thiophene analogs of propranolol was conducted by Corral et al. (1990). This study included the analysis of 3-tert-butylamino-1-thienyloxy-2-propanol, a thiophene analogue of propranolol, through molecular mechanics and semiempirical calculations. Such research contributes to the understanding of the structural and functional analogs of established drugs (Corral et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(tert-butylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)9-6-5-7(10)11-4/h9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNTQBXUHZSEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258822 | |
Record name | N-(1,1-Dimethylethyl)-β-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21539-55-9 | |
Record name | N-(1,1-Dimethylethyl)-β-alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21539-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-β-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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